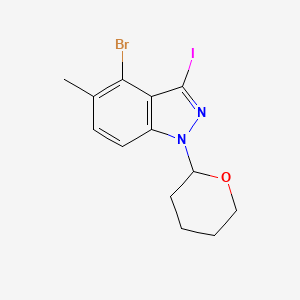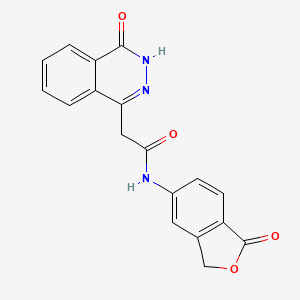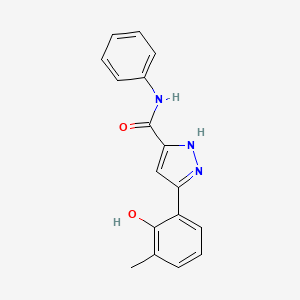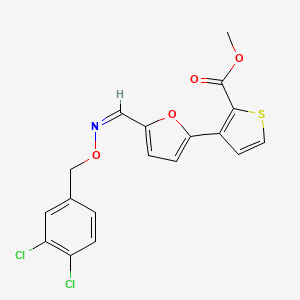
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole is a synthetic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine, iodine, and a methyl group attached to the indazole core, along with an oxan-2-yl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield azido or thiocyanato derivatives, while oxidation may produce corresponding oxides.
Aplicaciones Científicas De Investigación
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological targets can provide insights into drug design and development.
Industry: In the industrial sector, the compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in fields such as materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole can be compared with other indazole derivatives, such as:
4-Bromo-3-iodo-5-methylindazole: Lacks the oxan-2-yl substituent, which may affect its reactivity and applications.
3-Iodo-5-methyl-1-(oxan-2-yl)indazole: Lacks the bromine atom, which may influence its chemical properties and reactivity.
4-Bromo-5-methyl-1-(oxan-2-yl)indazole: Lacks the iodine atom, which may alter its interactions with biological targets.
Propiedades
Fórmula molecular |
C13H14BrIN2O |
|---|---|
Peso molecular |
421.07 g/mol |
Nombre IUPAC |
4-bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrIN2O/c1-8-5-6-9-11(12(8)14)13(15)16-17(9)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 |
Clave InChI |
FYPOQQNIMBQSAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N(N=C2I)C3CCCCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094379.png)
![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B14094399.png)
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14094404.png)
![(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)

![(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B14094426.png)


![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)
